2-ethyl-2,3-dihydro-1-benzofuran-3-one
Description
2-Ethyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a dihydrofuran ring fused to a benzene core, with an ethyl group substituted at the 2-position and a ketone at the 3-position. This modification may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
CAS No. |
53614-65-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 40°C (reflux) |
| Reaction Time | 6 hours |
| Chlorinating Agent | Cl₂ gas |
| Yield | 72–78% |
This method’s efficiency depends on the electron-donating capacity of the ethyl group, which directs halogenation to specific ring positions. Nuclear Magnetic Resonance (NMR) analysis confirms regioselectivity, with ¹H NMR peaks at δ 1.25 (triplet, CH₂CH₃) and δ 4.60 (quartet, CH₂) aligning with the dihydrofuranone structure.
Diazoacetate Condensation and Boronic Acid Derivatization
A multi-step protocol involving ethyl diazoacetate condensation, reported in, enables precise functionalization of the benzofuran core. The process begins with the reaction of 2-ethylphenol derivatives with ethyl diazoacetate under HBF₄·OEt₂ catalysis, forming a 3-carboxybenzofuran intermediate. Subsequent dehydration with concentrated H₂SO₄ yields the unsaturated lactone, which is reduced to the dihydrofuranone.
Key Steps and Optimization
-
Diazoacetate Addition :
-
Dehydration :
-
Boronic Acid Formation :
This method’s versatility allows for downstream Suzuki couplings, though the final reduction to this compound requires Mg-mediated hydrogenation at −15°C, achieving 70% yield.
Suzuki Coupling Approaches
Palladium-catalyzed Suzuki coupling, as adapted from, introduces aryl groups to the benzofuran scaffold prior to cyclization. Boronic acid derivatives of 3-carboxybenzofuran react with aryl halides (e.g., 4-iodoanisole) using PdCl₂(dppf)·DCM (5 mol%), yielding biaryl intermediates. Subsequent hydrogenation and lactonization furnish the target compound.
Comparative Coupling Efficiencies
| Aryl Halide | Catalyst Loading | Yield |
|---|---|---|
| 4-Iodoanisole | 5 mol% Pd | 70% |
| 4-Iodopyridine | 5 mol% Pd | 50% |
Steric hindrance from the ethyl group marginally reduces reactivity with bulky aryl halides, necessitating prolonged reaction times (18–24 hours).
One-Pot Heteroannulation with Benzoquinones
A novel one-pot synthesis, detailed in, employs benzoquinone (BQ) and hydroquinone (HQ) in a PhMe/AcOH (4:1) solvent system. Protonation of BQ generates an oxo-bis-enone intermediate, which undergoes nucleophilic attack by water and subsequent lactonization. This method bypasses isolation of intermediates, achieving 70% yield under optimized conditions.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene/Acetic Acid (4:1) |
| Temperature | Reflux |
| Molar Ratio (BQ:HQ) | 2:1 |
| Time | 18 hours |
| Yield | 70% |
X-ray crystallography confirms the product’s structure, with bond lengths (C=O: 1.21 Å) and angles (C-C-O: 120.5°) consistent with dihydrofuranones.
Acid-Catalyzed Dehydration and Cyclization
A cost-effective route involves acid-catalyzed dehydration of 2-ethyl-3-hydroxybenzofuran. Using H₃PO₄ or H₂SO₄ at 80–100°C, the hydroxyl group is eliminated, forming the dihydrofuranone ring. While this method offers simplicity, yields (50–60%) are lower than multi-step approaches due to competing side reactions.
Yield Comparison by Acid Catalyst
| Acid Catalyst | Temperature | Yield |
|---|---|---|
| H₂SO₄ | 80°C | 55% |
| H₃PO₄ | 100°C | 50% |
Chemical Reactions Analysis
2-ethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, such as halogens or hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-ethyl-2,3-dihydro-1-benzofuran-3-one and analogous compounds:
Structural and Functional Insights
- Lipophilicity and Substituent Effects : The ethyl group in this compound likely increases logP compared to smaller substituents (e.g., methyl or halogens), improving membrane permeability . Halogenated derivatives (e.g., bromo or chloro) exhibit higher molecular weights and polarizability, enhancing binding to hydrophobic enzyme pockets .
- Biological Activities: Antimicrobial Agents: TB501 demonstrates superior antitubercular activity in liposomal formulations, with encapsulated forms showing enhanced inhibition at low concentrations due to improved cellular uptake . Enzyme Inhibition: Compound CE disrupts fungal microtubule assembly and lanosterol biosynthesis, making it a dual-action antifungal candidate . Indolylmethylidene derivatives exhibit potent MAO-B inhibition, highlighting the role of aromatic substituents in enzyme selectivity . Synthetic Utility: Bromo- and tert-butyl-substituted derivatives serve as intermediates in pharmaceutical synthesis, with tert-butyl groups enhancing steric bulk for targeted molecular interactions .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : Polar substituents (e.g., hydroxy in TB501) improve aqueous solubility (−3.435 intrinsic solvability) but may reduce blood-brain barrier penetration compared to lipophilic analogs like the ethyl derivative .
- Metabolic Stability : Halogenated derivatives (e.g., 5-chloro) are prone to oxidative metabolism, whereas ethyl or tert-butyl groups may confer resistance to enzymatic degradation .
Q & A
Basic: What are the common synthetic routes for 2-ethyl-2,3-dihydro-1-benzofuran-3-one, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves Claisen-Schmidt condensation or multi-step functionalization of benzofuran precursors. For example:
- Step 1: Reacting substituted salicylaldehydes with ethyl ketones under basic conditions (e.g., K₂CO₃ in acetone) to form the dihydrobenzofuran scaffold .
- Step 2: Introducing the ethyl group via alkylation or using pre-functionalized starting materials (e.g., 2-ethylacetyl chloride) .
- Optimization: Temperature control (reflux vs. room temperature), solvent polarity (acetone for nucleophilic substitution), and stoichiometric ratios are critical to minimize side products like over-alkylated derivatives .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethyl substituent’s position (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) and the lactone carbonyl (δ ~170–180 ppm) .
- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., dihydrofuran ring puckering) and validates bond lengths/angles .
- HPLC-MS: Detects impurities (e.g., unreacted intermediates) and quantifies purity (>95% threshold for research-grade material) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (DFT calculations) for chemical shifts .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in complex spectra .
- Crystallographic Data: Resolve ambiguities in substituent orientation (e.g., ethyl group vs. methyl isomerism) using single-crystal X-ray analysis .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Purification: Use flash chromatography after each step to remove byproducts (e.g., dimerized intermediates) .
- Catalytic Optimization: Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity for the dihydrofuran ring .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates during alkylation .
Basic: What key structural features influence the compound’s reactivity in organic synthesis?
Methodological Answer:
- Lactone Ring: The strained dihydrofuran ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) .
- Ethyl Substituent: Steric hindrance at the 2-position affects electrophilic substitution (e.g., slower bromination compared to unsubstituted analogs) .
- Conjugation: The carbonyl group stabilizes resonance structures, enhancing reactivity in Diels-Alder reactions .
Advanced: How can researchers investigate the reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling: DFT or MD simulations predict transition states and activation energies for ring-opening or substitution reactions .
- Trapping Intermediates: Use low-temperature NMR or ESI-MS to detect short-lived intermediates (e.g., enolate species) .
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
- Antioxidant Activity: The dihydrofuran ring and electron-donating ethyl group scavenge free radicals in cellular assays .
- Anticancer Potential: Derivatives inhibit topoisomerase II or induce apoptosis in cancer cell lines (validated via MTT assays) .
- SAR Studies: Modifying the ethyl group to bulkier substituents (e.g., isopropyl) enhances lipid solubility and bioavailability .
Advanced: How can researchers design derivatives for targeting specific enzymes or receptors?
Methodological Answer:
- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or estrogen receptors .
- Functional Group Engineering: Introduce sulfonamide or hydroxamic acid groups to enhance interactions with catalytic sites .
- Metabolic Stability: Incorporate fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
